(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
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Overview
Description
(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
The synthesis of (8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves the reaction of 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including cytotoxic activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as:
- 2-amino-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .
- 2-alkylamino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolines . These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5g/mol |
IUPAC Name |
(8E)-2-amino-8-benzylidene-6-ethyl-4-phenyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O/c1-2-27-15-19(13-17-9-5-3-6-10-17)23-21(16-27)22(18-11-7-4-8-12-18)20(14-25)24(26)28-23/h3-13,22H,2,15-16,26H2,1H3/b19-13+ |
InChI Key |
MQLMQPAZKQROAZ-CPNJWEJPSA-N |
SMILES |
CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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